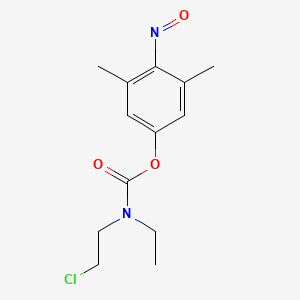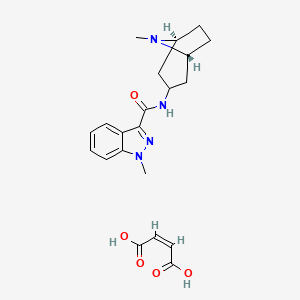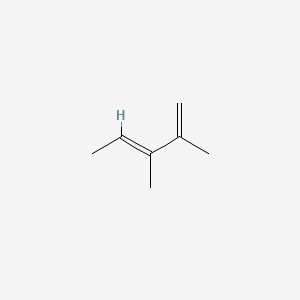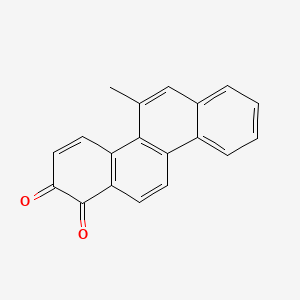
5-Methylchrysene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylchrysene-1,2-dione: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants. This compound is a metabolite of 5-methylchrysene, which is known for its carcinogenicity and is often studied in the context of environmental toxicology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-1,2-dione typically involves the oxidation of 5-methylchrysene. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of potassium permanganate (KMnO4) in an acidic medium can facilitate the oxidation process .
Industrial Production Methods: The process would need to ensure high yield and purity of the final product, often requiring subsequent purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylchrysene-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the dione back to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of more oxidized PAH derivatives.
Reduction: Conversion to 5-methylchrysene-1,2-diol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylchrysene-1,2-dione is used as a model compound in studies related to the metabolism of PAHs. It helps in understanding the pathways and mechanisms involved in the metabolic activation and detoxification of carcinogenic PAHs .
Biology and Medicine: In biological research, this compound is studied for its interactions with cellular components, particularly its ability to form DNA adducts. These studies are crucial for understanding the mutagenic and carcinogenic potential of PAHs .
Industry: While direct industrial applications are limited, the compound’s role in environmental monitoring and toxicology studies makes it valuable for assessing the impact of PAH pollution and developing remediation strategies .
Wirkmechanismus
5-Methylchrysene-1,2-dione exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates, which can then form covalent adducts with DNA, RNA, and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Chrysene: A parent PAH compound without the methyl group.
5-Methylchrysene: The precursor to 5-Methylchrysene-1,2-dione.
Benzo[a]pyrene: Another well-known carcinogenic PAH.
Uniqueness: this compound is unique due to its specific metabolic pathway and the formation of distinct DNA adducts. The presence of the methyl group at the 5-position influences its metabolic fate and the types of reactive intermediates formed, distinguishing it from other PAHs .
Eigenschaften
CAS-Nummer |
86827-66-9 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
5-methylchrysene-1,2-dione |
InChI |
InChI=1S/C19H12O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10H,1H3 |
InChI-Schlüssel |
XNSVJANXWKEDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


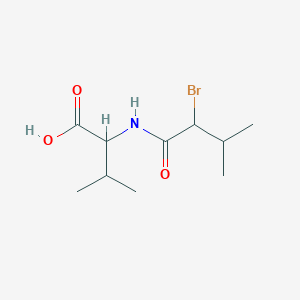
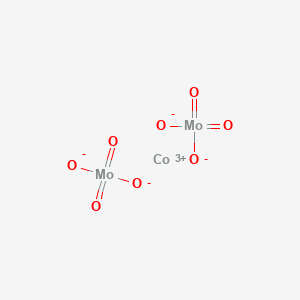
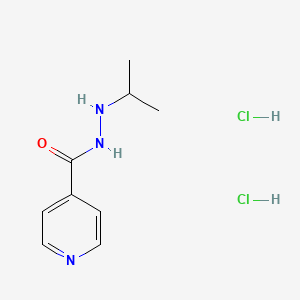
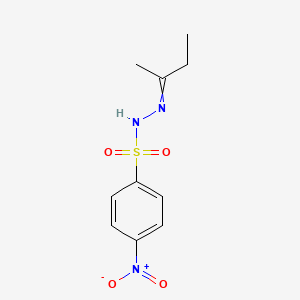
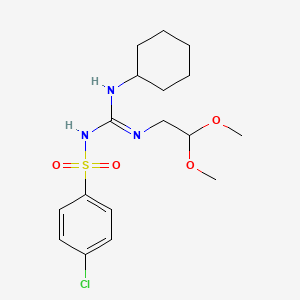
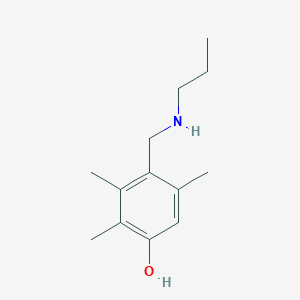

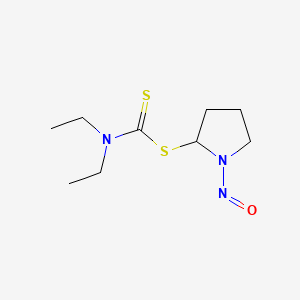
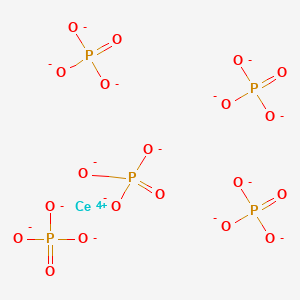
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)

